2,2,2-Trichloro-1-phenylethyl benzoate
Description
2,2,2-Trichloro-1-phenylethyl benzoate is a synthetic ester compound characterized by a benzoyloxy group attached to a trichloroethyl-substituted phenyl moiety. For instance, 2,2,2-trichloro-1-phenylethyl acetate (CAS 2044-72-6) shares a similar trichloroethyl-phenyl backbone but differs in the ester group (acetyloxy vs. benzoyloxy) .
Properties
CAS No. |
31644-71-0 |
|---|---|
Molecular Formula |
C15H11Cl3O2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl) benzoate |
InChI |
InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
CDFHHEIBQKAUJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Other CAS No. |
31644-71-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 2,2,2-trichloro-1-phenylethyl benzoate and related compounds:
Key Observations :
- The trichloroethyl group in both this compound and acetate enhances stability against hydrolysis due to electron-withdrawing effects of chlorine atoms .
- Methyl benzoate derivatives (e.g., Compound 1 ) exhibit polar substituents (hydroxyl, methyl), favoring solubility in polar solvents and biological activity, unlike the highly halogenated target compound.
Nitration Reactivity
Studies on methyl benzoate and its analogs (e.g., nitration using HNO₃/H₂SO₄) reveal that electron-donating groups (e.g., methyl) enhance nitration efficiency at the meta position . In contrast, the trichloroethyl group in this compound is strongly electron-withdrawing, likely directing nitration to the para position of the benzoyl group (if reactive) or suppressing nitration entirely due to steric and electronic hindrance.
Hydrolysis Stability
The trichloroethyl moiety in the target compound confers resistance to ester hydrolysis compared to methyl benzoate derivatives. For example, Compound 1 contains hydroxyl groups that may participate in acid-catalyzed hydrolysis, whereas the trichloro group stabilizes the ester bond against nucleophilic attack.
Physicochemical Properties
Notes:
- The benzoate derivative’s higher molecular weight and aromaticity result in elevated boiling points and lower water solubility compared to its acetate analog.
- Methyl benzoate’s simplicity allows broader industrial use (e.g., as a solvent), whereas halogenated analogs like the target compound are niche chemicals.
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